molecular formula C16H20N2OS B7590399 N-(1-piperidin-3-ylethyl)-1-benzothiophene-2-carboxamide

N-(1-piperidin-3-ylethyl)-1-benzothiophene-2-carboxamide

Cat. No. B7590399
M. Wt: 288.4 g/mol
InChI Key: UKNFUKZDZOKROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-piperidin-3-ylethyl)-1-benzothiophene-2-carboxamide, also known as PBTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PBTA belongs to the class of benzothiophene derivatives, which have been studied extensively for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(1-piperidin-3-ylethyl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act on various molecular targets in the body, including neurotransmitter receptors, enzymes, and ion channels. This compound has been shown to modulate the activity of GABA-A receptors, which are known to play a role in anxiety and depression. This compound also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory. Additionally, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This compound has also been shown to decrease the levels of oxidative stress markers and pro-inflammatory cytokines in the body, which are associated with various diseases. Additionally, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-piperidin-3-ylethyl)-1-benzothiophene-2-carboxamide in lab experiments is its high potency and selectivity towards its molecular targets. This compound has been shown to have a high affinity for GABA-A receptors and acetylcholinesterase, which makes it a valuable tool for studying these targets. Additionally, this compound has good pharmacokinetic properties, which allows it to be easily administered to animals in lab experiments. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability. This compound is a relatively new compound and is not commercially available, which makes it difficult to obtain for lab experiments.

Future Directions

There are several future directions for research on N-(1-piperidin-3-ylethyl)-1-benzothiophene-2-carboxamide. One area of research is to further investigate its potential therapeutic applications in various fields of medicine. For example, this compound could be studied for its potential to treat other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, this compound could be studied for its potential to treat other types of cancer and psychiatric disorders. Another area of research is to further investigate the mechanism of action of this compound. By understanding how this compound interacts with its molecular targets, researchers can develop more potent and selective compounds for therapeutic use. Finally, researchers can also investigate the safety and toxicity of this compound in animal models, which is necessary for its eventual use in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of medicine. Its high potency and selectivity towards its molecular targets make it a valuable tool for studying these targets. However, further research is needed to fully understand its mechanism of action and potential applications. With continued research, this compound could become a valuable therapeutic agent for treating various diseases.

Synthesis Methods

The synthesis of N-(1-piperidin-3-ylethyl)-1-benzothiophene-2-carboxamide involves the reaction between 1-benzothiophene-2-carboxylic acid and 3-(piperidin-1-yl)propan-1-amine in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

N-(1-piperidin-3-ylethyl)-1-benzothiophene-2-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, this compound has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In psychiatry, this compound has been studied for its anxiolytic and antidepressant effects and can be used to treat anxiety and depression.

properties

IUPAC Name

N-(1-piperidin-3-ylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-11(13-6-4-8-17-10-13)18-16(19)15-9-12-5-2-3-7-14(12)20-15/h2-3,5,7,9,11,13,17H,4,6,8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNFUKZDZOKROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCNC1)NC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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